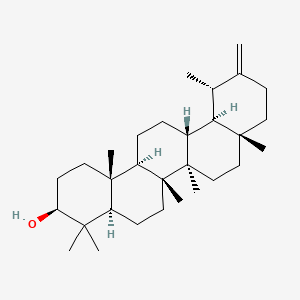

Taraxasterol

Description

from Cirsium segetum

Properties

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMMEBCFHUKHEX-ZJJHUPNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059-14-9 | |

| Record name | Taraxasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001059149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARAXASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64SK2ERN9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taraxasterol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxasterol, a pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anti-carcinogenic properties. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom. It presents a compilation of available quantitative data to aid in the selection of promising plant sources for extraction. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, providing a practical resource for researchers. Finally, key biochemical pathways associated with this compound are visualized to facilitate a deeper understanding of its biological context.

Natural Sources and Distribution of this compound in Plants

This compound is found in a variety of plants, with a notable prevalence in the Asteraceae family. The common dandelion, Taraxacum officinale, is one of the most well-known and significant sources.[1][2] The compound is not uniformly distributed throughout the plant; its concentration can vary depending on the plant part, with the highest levels often found in the latex and roots.[1][3]

Beyond the Taraxacum genus, this compound has been identified in a range of other medicinal and edible plants. These include legumes, cereals, nuts, and seeds, as well as their corresponding oils.[1][4] A summary of various plant species reported to contain this compound is provided in Table 1.

Table 1: Natural Plant Sources of this compound

| Family | Genus and Species | Common Name | Plant Part(s) Containing this compound |

| Asteraceae | Taraxacum officinale | Dandelion | Roots, Latex[1][3][5] |

| Asteraceae | Taraxacum japonicum | Japanese Dandelion | Roots |

| Asteraceae | Achillea millefolium | Yarrow | Leaves[6] |

| Asteraceae | Chrysanthemum spp. | Chrysanthemum | Aerial parts[1] |

| Asteraceae | Helianthus annuus | Sunflower | Flowers[6] |

| Moraceae | Ficus carica | Fig | Aerial parts[6] |

| Moraceae | Ficus racemosa | Cluster Fig | Latex, Fruit (as esters)[6] |

| Anacardiaceae | Mangifera indica | Mango | Aerial parts[7] |

| Oleaceae | Olea europaea | Olive | Aerial parts |

| Solanaceae | Solanum lycopersicum | Tomato | Fruit, Leaves |

| Hydrangeaceae | Philadelphus coronarius | Sweet Mock-orange | Twigs |

| Loranthaceae | Struthanthus concinnus | - | Leaves |

| Acanthaceae | Strobilanthes callosus | - | Aerial parts |

Quantitative Data on this compound Content

While numerous plants are known to contain this compound, comprehensive quantitative data across different species and tissues remains limited, a point noted in the scientific literature which states that the absolute quantitation of this compound in many plant materials is yet to be thoroughly studied.[1][3] The most detailed quantitative analyses have been performed on Taraxacum officinale. Table 2 summarizes the available quantitative data.

Table 2: Quantitative Analysis of this compound in Plant Material

| Plant Species | Plant Part/Culture | Method of Analysis | This compound Concentration |

| Taraxacum officinale | Natural Root Extract | HPLC | 2.96 µg/mL[1][3][8] |

| Taraxacum officinale | Root Callus Cultures | HPLC | 3.013 µg/mL[1][3][8] |

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical steps for its research and development. A variety of methods have been employed, with High-Performance Liquid Chromatography (HPLC) being a common analytical technique for quantification.

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from plant material is presented below. This can be adapted based on the specific plant matrix and available laboratory equipment.

Methodologies:

-

Solvent Extraction: This is a widely used method for obtaining this compound from plant sources.[9]

-

Preparation of Plant Material: The plant material (e.g., dandelion roots) is thoroughly dried at a low temperature to preserve the bioactive compounds and then ground into a fine powder.[10]

-

Extraction: The powdered plant material is macerated in an organic solvent such as ethanol or methanol. The ratio of plant material to solvent is a critical parameter, with a common ratio being 1:10 (w/v).[10] The mixture is stirred continuously for a specified duration, which can range from several hours to days.[10]

-

Filtration: Following extraction, the mixture is filtered to separate the solid plant residue from the liquid extract containing the dissolved this compound.[10]

-

Concentration: The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield a concentrated crude extract.[10]

-

-

Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly technique that utilizes supercritical carbon dioxide (CO₂) as the extraction solvent.[10] This method offers high selectivity and can yield a purer extract.[10]

-

Purification: The crude extract is further purified to isolate this compound.[9]

-

Column Chromatography: The crude extract is passed through a column packed with a stationary phase (e.g., silica gel). Different compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and isolation of this compound.[9]

-

Quantification of this compound using HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous estimation of taraxerol and this compound.[8]

Chromatographic Conditions:

-

Column: ODS, C8-3 (250 mm x 4.6 mm i.d., 5 µm particle size)[8]

-

Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Methanol (70:30 v/v)[8]

-

Flow Rate: 0.6 mL/min[8]

-

Detection: UV at 210 nm[8]

-

Retention Time of this compound: Approximately 3.5 minutes[8]

Method Validation Parameters:

The method was validated for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[8]

-

Linearity: A linear response was observed for this compound over a concentration range of 100-500 µg/mL.[8]

-

Limit of Detection (LOD): 10 µg/mL[8]

-

Limit of Quantification (LOQ): 30 µg/mL[8]

Visualization of Key Pathways

Biosynthesis of this compound

This compound is a triterpene synthesized via the mevalonate pathway, with squalene as a key precursor.[11] The biosynthesis involves a series of enzymatic cyclizations and rearrangements.

References

- 1. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates inflammatory responses in a 2,4-dinitrochlorobenzene-induced atopic dermatitis mouse model via inactivation of the MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1059-14-9 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The process of extracting this compound from dandelion leaf extract. [greenskybio.com]

- 10. The process of extracting this compound from dandelion root extract. [greenskybio.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

The Biosynthesis of Taraxasterol: A Deep Dive from Squalene to a Potent Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of taraxasterol, a pentacyclic triterpenoid with significant anti-inflammatory and anti-carcinogenic properties.[1][2][3] The pathway commences with the linear hydrocarbon squalene and culminates in the intricate structure of this compound through a series of enzymatic reactions. This document details the enzymatic steps, intermediate compounds, and relevant quantitative data, alongside methodologies for key experiments in this field of study.

The Core Biosynthetic Pathway

The conversion of squalene to this compound is a multi-step process primarily localized within the cytoplasm and endoplasmic reticulum of plant cells.[1] The pathway can be broadly divided into two major stages: the formation of the precursor 2,3-oxidosqualene and its subsequent cyclization and rearrangement into the final this compound structure.

From Squalene to 2,3-Oxidosqualene

The initial step in the biosynthesis of this compound, and indeed all triterpenoids, is the epoxidation of squalene. This reaction is catalyzed by the enzyme squalene epoxidase , a flavoprotein that utilizes molecular oxygen and NADPH to introduce an epoxide ring at the C2-C3 position of the squalene molecule, yielding (3S)-2,3-oxidosqualene. This crucial step commits squalene to the triterpenoid synthesis pathway.

The Intricate Cyclization Cascade by Oxidosqualene Cyclase

The cyclization of 2,3-oxidosqualene is the most complex and defining step in the biosynthesis of this compound. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs) . Specifically, the formation of this compound is mediated by a This compound synthase . This enzyme orchestrates a cascade of cyclizations and rearrangements of the linear 2,3-oxidosqualene substrate.

The proposed mechanism involves the following key cationic intermediates:

-

Dammarenyl Cation: The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, leading to a series of ring closures to form the dammarenyl cation.

-

Baccharenyl Cation: A subsequent rearrangement of the dammarenyl cation leads to the formation of the baccharenyl cation.

-

Lupanyl Cation: Further intramolecular cyclization results in the formation of the pentacyclic lupanyl cation.

-

Oleanyl Cation: A Wagner-Meerwein rearrangement of the lupanyl cation gives rise to the oleanyl cation.

-

Taraxasteryl Cation: A final 1,2-methyl shift in the oleanyl cation generates the taraxasteryl cation.

-

This compound: The cascade terminates with the deprotonation of the taraxasteryl cation to yield the final product, this compound.

The following diagram illustrates this intricate biosynthetic pathway:

Caption: Biosynthetic pathway of this compound from squalene.

Quantitative Data

The quantification of this compound and its precursors is crucial for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Taraxacum officinale

| Sample Type | Concentration (µg/mL) | Reference |

| Natural Root Extract | 2.96 | [2] |

| Root Callus Cultures | 3.013 | [2] |

Table 2: HPLC Analysis Parameters for this compound

| Parameter | Value | Reference |

| Linearity Range | 1.2 - 720 µg/mL | [4] |

| Limit of Detection (LOD) | 10 µg/mL | [4] |

| Limit of Quantification (LOQ) | 30 µg/mL | [4] |

| Regression Equation | y = 20061x + 33915 | [4] |

| R² | 0.989 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Heterologous Expression of this compound Synthase in Saccharomyces cerevisiae

This protocol describes the expression of a candidate this compound synthase gene in a yeast system, a common method for functional characterization of oxidosqualene cyclases.

Workflow Diagram:

Caption: Workflow for heterologous expression of this compound synthase.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest (e.g., dandelion roots).

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the putative this compound synthase gene using gene-specific primers.

-

Ligate the PCR product into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).

-

Transform the ligation product into E. coli for plasmid amplification.

-

Purify the plasmid and verify the insert sequence.

-

-

Yeast Transformation and Expression:

-

Transform the recombinant plasmid into a suitable S. cerevisiae strain (e.g., INVSc1).

-

Select for transformed yeast colonies on appropriate selective media.

-

Inoculate a single colony into a liquid selective medium and grow to the mid-log phase.

-

Induce gene expression by transferring the cells to a medium containing galactose.

-

-

Extraction and Analysis of Triterpenoids:

-

Harvest the yeast cells by centrifugation.

-

Perform alkaline hydrolysis to break the cells and saponify lipids.

-

Extract the non-saponifiable lipids with an organic solvent (e.g., hexane or ethyl acetate).

-

Evaporate the solvent and derivatize the crude extract to improve the volatility of the triterpenoids for GC-MS analysis.

-

Analyze the derivatized sample by GC-MS to identify the produced triterpenoids by comparing their mass spectra and retention times with authentic standards.

-

In Vitro Enzyme Assay for this compound Synthase

This protocol outlines a method to determine the enzymatic activity of a purified or partially purified this compound synthase.

Methodology:

-

Enzyme Preparation:

-

Prepare a microsomal fraction from the yeast expressing the this compound synthase or purify the recombinant enzyme using affinity chromatography (e.g., His-tag purification).

-

Determine the protein concentration of the enzyme preparation.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate 2,3-oxidosqualene (solubilized with a detergent like Triton X-100), and the enzyme preparation.

-

Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by adding a strong base (e.g., KOH in methanol) or by extraction with an organic solvent.

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent.

-

Derivatize the extracted products.

-

Analyze the products by GC-MS to identify and quantify the formed this compound.

-

GC-MS Analysis of Triterpenoids

Methodology:

-

Derivatization:

-

To a dried lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to convert hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a capillary column suitable for triterpenoid separation (e.g., HP-5MS).

-

Injector: Operate in splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for TMS-derivatized triterpenoids (e.g., m/z 50-650).

-

-

Data Analysis:

-

Identify this compound-TMS ether based on its characteristic mass spectrum and retention time compared to an authentic standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.

-

This guide provides a foundational understanding of the this compound biosynthesis pathway and the experimental approaches used to study it. Further research into the specific kinetics of this compound synthase and the regulatory mechanisms governing this pathway will be crucial for optimizing the production of this valuable bioactive compound.

References

- 1. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]

- 2. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of taraxerol and this compound in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Biological Activity of Taraxasterol from Taraxacum officinale

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxasterol, a pentacyclic triterpenoid found in Dandelion (Taraxacum officinale), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing comprehensive experimental protocols for its extraction, purification, and characterization. Quantitative data from various studies are summarized to offer a comparative analysis of different methodologies. Furthermore, this document elucidates the molecular mechanisms of this compound's bioactivity by visualizing its interaction with key signaling pathways, offering a valuable resource for researchers and professionals in the field of natural product drug discovery and development.

Introduction and Discovery

This compound (also known as (3β, 18α, 19α)-Urs-20(30)-en-3-ol) is a phytosterol, a type of pentacyclic triterpene, with the molecular formula C₃₀H₅₀O.[1] Its initial discovery and isolation are credited to Power and Browning in 1912, who extracted the compound from the non-saponifiable matter of Taraxacum officinale root.[1][2] While present in various parts of the dandelion plant, the highest concentrations of this compound are found in the latex.[1][2] This compound is a key contributor to the medicinal properties traditionally associated with dandelion, which has been used for centuries in folk medicine to treat a variety of ailments.[3]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Taraxacum officinale is a multi-step process involving extraction from the plant matrix followed by purification to achieve a high degree of purity. The choice of methodology can significantly impact the yield and purity of the final product.

Plant Material Preparation

-

Collection: Dandelion leaves, roots, or whole plants are harvested. For optimal yield of bioactive compounds, harvesting is often recommended in the spring or early summer when leaves are young.[4]

-

Cleaning and Drying: The plant material is thoroughly washed with clean water to remove soil and debris. Subsequently, it is dried in a well-ventilated area or using a low-temperature oven to prevent the degradation of thermolabile compounds.[4]

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.[4][5]

Extraction Methodologies

Solvent extraction is a widely used method for obtaining crude this compound extract. The choice of solvent is critical and is based on the polarity of this compound.

-

Protocol:

-

The powdered plant material is macerated in a selected solvent (e.g., ethanol, methanol, hexane, chloroform, or ethyl acetate) in a flask.[4][5] A common solid-to-solvent ratio is 1:10 (w/v).[5]

-

The mixture is agitated or stirred continuously for a defined period, which can range from several hours to a few days (e.g., 24-48 hours), at a controlled temperature.[4][5]

-

The mixture is then filtered through filter paper or a Buchner funnel to separate the liquid extract from the solid plant residue.[4]

-

The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield a concentrated crude extract.[5]

-

SFE, particularly with carbon dioxide (CO₂), is a green and highly selective alternative to traditional solvent extraction.

-

Protocol:

-

The dried, ground plant material is packed into an extraction vessel.

-

Supercritical CO₂ is pumped through the vessel at optimized temperature and pressure ranges (typically 40-60°C and 10-30 MPa).[5]

-

The supercritical fluid, now containing the dissolved this compound, is passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the this compound to precipitate.

-

The extracted this compound is then collected from the separator.

-

Other modern techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to enhance extraction efficiency and reduce extraction time.[5][6]

Purification Techniques

The crude extract contains a mixture of phytochemicals, necessitating further purification to isolate this compound.

-

Protocol:

-

A glass column is packed with a stationary phase, commonly silica gel or alumina.[4]

-

The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

-

A mobile phase (a single solvent or a gradient of solvents with increasing polarity) is passed through the column.

-

Different compounds in the extract travel down the column at different rates based on their affinity for the stationary and mobile phases, leading to their separation.

-

Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing this compound.

-

For high-resolution separation and quantification, Reverse-Phase HPLC (RP-HPLC) is commonly used.

-

Protocol:

-

The partially purified extract is dissolved in the mobile phase.

-

The solution is injected into an HPLC system equipped with a C18 column.

-

A mobile phase, such as a mixture of acetonitrile and water, is used to elute the compounds.[1]

-

This compound is detected using a UV detector as it elutes from the column. The retention time is compared to that of a pure this compound standard for identification and quantification.

-

Recrystallization is a final purification step to obtain highly pure crystalline this compound.

-

Protocol:

-

The this compound-containing fractions are dissolved in a suitable solvent at an elevated temperature.[4]

-

The solution is allowed to cool slowly, promoting the formation of this compound crystals while impurities remain dissolved in the solvent.[4]

-

The crystals are collected by filtration and washed with a cold solvent to remove any remaining impurities.[4]

-

The purified crystals are then dried.

-

Characterization and Purity Assessment

The identity and purity of the isolated this compound are confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity by comparing the peak area with that of a standard.[4]

-

Gas Chromatography (GC): To analyze for any residual solvents.[4]

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Quantitative Data on this compound Isolation

The yield and purity of this compound are influenced by the plant part used, the extraction method, and the purification process. While comprehensive comparative data is limited, the following tables summarize available quantitative information.

Table 1: this compound Content in Taraxacum officinale

| Plant Material | Method of Analysis | This compound Concentration | Reference |

| Natural Root Extract | HPLC | 2.96 µg/mL | [1][2] |

| Root Callus Cultures | HPLC | 3.013 µg/mL | [1][2] |

| Hairy Root Cultures | HPLC | Four-fold increase compared to natural root | [7] |

Table 2: Yield of Extracts from Taraxacum officinale (Note: Not specific to this compound)

| Plant Part | Extraction Solvent | Percentage Yield (%) |

| Stem | Hexane | 12 |

| Dichloromethane | 10 | |

| Ethyl acetate | 13 | |

| Methanol | 19 | |

| Water | 25 | |

| Flower | Hexane | 14 |

| Dichloromethane | 11 | |

| Ethyl acetate | 15 | |

| Methanol | 21 | |

| Water | 27 | |

| Root | Hexane | 11 |

| Dichloromethane | 13 | |

| Ethyl acetate | 9 | |

| Methanol | 21 | |

| Water | 26 |

Note: The data in Table 2 represents the total extract yield and not the specific yield of this compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the isolation and purification of this compound can be visualized as follows:

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

This compound has been shown to inhibit inflammation by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][8]

Caption: this compound's Inhibition of NF-κB and MAPK Pathways.

This compound can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1]

Caption: Activation of the NRF2 Antioxidant Pathway by this compound.

In various cancer cell lines, this compound has demonstrated anti-proliferative and pro-apoptotic effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

Caption: Inhibition of EGFR and PI3K/AKT Pathways by this compound.

Conclusion

This compound, a bioactive compound from the common dandelion, presents a promising lead for the development of novel therapeutics. This guide has provided a comprehensive overview of the established methods for its isolation and purification, from traditional solvent extraction to modern supercritical fluid extraction. While quantitative data on yield and purity across different methods and plant parts are still emerging, it is evident that optimization of extraction and purification protocols is key to obtaining high-purity this compound for research and development. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer, underscores its therapeutic potential. Further research, including more detailed comparative studies on isolation techniques and in-depth preclinical and clinical investigations, is warranted to fully explore the applications of this compound in medicine.

References

- 1. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The process of extracting this compound from dandelion leaf extract. [greenskybio.com]

- 3. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS | International Society for Horticultural Science [ishs.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. Efficiency of Multiple Extraction Solvents on Antioxidant, Cytotoxic, and Phytotoxic Potential of Taraxacum officinale (L.) Weber ex F.H. Wigg. from Poonch Valley, Azad Kashmir, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

Taraxasterol: A Technical Guide to its Role in Traditional and Herbal Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taraxasterol, a pentacyclic triterpenoid primarily isolated from the common dandelion (Taraxacum officinale), has a rich history of use in traditional medicine for a variety of ailments.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing potent anti-inflammatory, anti-cancer, and antioxidant properties. This technical guide provides a comprehensive overview of the traditional applications of this compound, its key pharmacological activities supported by quantitative data, detailed experimental protocols for its study, and a visual representation of its modulation of critical signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this promising natural compound.

Traditional and Herbal Medicine Applications

For centuries, plants containing this compound, most notably dandelion, have been a staple in traditional medicine systems across the globe. In Traditional Chinese Medicine (TCM), dandelion is utilized to clear heat and toxins, and to support liver and spleen function, often recommended for inflammatory conditions and skin eruptions.[1][2] European and North American herbal traditions have employed dandelion for its diuretic and digestive benefits, using it to address liver and kidney disorders, and to stimulate appetite.[1] The therapeutic applications in traditional medicine have laid the groundwork for contemporary research into its specific bioactive constituents, with this compound emerging as a key player.

Pharmacological Activities of this compound

Scientific studies have validated many of the traditional uses of this compound, demonstrating a range of pharmacological effects. These activities are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, cell growth, and oxidative stress.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is largely achieved through the downregulation of the NF-κB and MAPK signaling pathways.[3][4] In various in vitro and in vivo models, this compound has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[5][6]

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer properties in several cancer cell lines. It can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[1][7] The anti-cancer effects are mediated through various mechanisms, including the modulation of signaling pathways that regulate cell cycle and apoptosis.[7][8]

Antioxidant Activity

This compound also possesses antioxidant properties, helping to protect cells from damage caused by reactive oxygen species (ROS).[6] It has been shown to enhance the activity of antioxidant enzymes and modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[9]

Data Presentation

The following tables summarize the quantitative data from various studies on the pharmacological activities of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inducer | Biomarker | Concentration of this compound | % Inhibition / Effect | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/ml) | NO | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [5] |

| RAW 264.7 Macrophages | LPS (1 µg/ml) | PGE₂ | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [5] |

| RAW 264.7 Macrophages | LPS (1 µg/ml) | TNF-α | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [5] |

| RAW 264.7 Macrophages | LPS (1 µg/ml) | IL-6 | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [5] |

| HT-29 Cells | LPS (10 µg/ml) | TNF-α | 2.5, 5, 10 µg/ml | Dose-dependent decrease | [10] |

| HT-29 Cells | LPS (10 µg/ml) | IL-6 | 2.5, 5, 10 µg/ml | Dose-dependent decrease | [10] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Condition | Dosage of this compound | Effect | Reference |

| Mice | Dimethylbenzene-induced ear edema | 2.5, 5, 10 mg/kg | 19.5%, 42.9%, 57.2% inhibition respectively | [3] |

| Rats | Carrageenan-induced paw edema | 2.5, 5, 10 mg/kg | Dose-dependent suppression | [3] |

| Mice | LPS-induced endotoxic shock | 2.5, 5, 10 mg/kg | Significantly reduced serum TNF-α, IFN-γ, IL-1β, IL-6 | [11] |

| Mice | Ethanol-induced liver injury | 2.5, 5, 10 mg/kg | Significantly inhibited serum TNF-α and IL-6 | [12] |

Table 3: Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | Time (h) | IC50 Value (µM) | Reference |

| PC3 | Prostate Cancer | 24 | 114.68 ± 3.28 | [1] |

| PC3 | Prostate Cancer | 48 | 108.70 ± 5.82 | [1] |

| PC3 | Prostate Cancer | 72 | 49.25 ± 3.22 | [1] |

| A549 | Non-small cell lung cancer | - | 25.89 | [13] |

| HeLa-S3 | Cervical Cancer | 24, 48, 72 | Dose- and time-dependent decrease in viability | [4] |

| HepG2 | Hepatocellular Carcinoma | 72 | - (Significant inhibition at 15 µmol/l) | [14] |

| Huh7 | Hepatocellular Carcinoma | 72 | - (Significant inhibition at 15 µmol/l) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation and survival of cancer cells.

-

Procedure:

-

Seed cells (e.g., HeLa-S3, PC3) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 16-24 hours.[1][4]

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 2.5, 5, 10, 15, 20 µg/mL) for different time points (e.g., 24, 48, 72 hours).[4]

-

Add MTT reagent (50 µl) to each well and incubate for 4 hours at 37°C.[4][15]

-

Remove the MTT solution and add DMSO (100 µl/well) to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Measurement of Inflammatory Cytokines (ELISA)

-

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

-

Procedure:

-

Collect cell culture supernatants or animal serum after treatment with this compound and/or an inflammatory stimulus (e.g., LPS).[5][11]

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.[15]

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways (e.g., NF-κB, MAPK).

-

Procedure:

-

Lyse cells or tissues treated with this compound to extract total protein.[16][17]

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk) for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-ERK, Nrf2) overnight at 4°C.[16][17]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[16]

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Objective: To assess the free radical scavenging capacity of this compound.

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 1.5 mg/ml in methanol).

-

Prepare various concentrations of this compound.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark for a specified time (e.g., 15-30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Signaling Pathway Modulation by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.

Inhibition of NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

Caption: this compound modulates the MAPK signaling pathway.

Activation of Nrf2 Antioxidant Pathway

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion and Future Directions

This compound, a key bioactive compound from traditionally used medicinal plants, demonstrates significant therapeutic potential. Its well-documented anti-inflammatory, anti-cancer, and antioxidant activities, mediated through the modulation of critical cellular signaling pathways, make it a compelling candidate for further investigation and drug development. While preclinical data are promising, further research, including robust clinical trials, is necessary to fully establish its efficacy and safety in humans. The detailed experimental protocols and data presented in this guide are intended to facilitate and accelerate future research in this promising area. The continued exploration of this compound and its derivatives could lead to the development of novel therapies for a range of inflammatory diseases, cancers, and conditions associated with oxidative stress.

References

- 1. Anti-metastatic effect of this compound on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tmrjournals.com [tmrjournals.com]

- 5. Effects of this compound on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses cell proliferation and boosts cell apoptosis via inhibiting GPD2-mediated glycolysis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effects of this compound against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. e-century.us [e-century.us]

- 14. xxmu.edu.cn [xxmu.edu.cn]

- 15. daneshyari.com [daneshyari.com]

- 16. Inhibition of NLRP3 Inflammasome Activation and Pyroptosis in Macrophages by this compound Is Associated With Its Regulation on mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

"Exploring the therapeutic potential of Taraxasterol in preclinical studies"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxasterol, a pentacyclic triterpenoid found predominantly in the dandelion (Taraxacum officinale), is emerging as a compound of significant interest in preclinical research.[1][2] With a long history in traditional medicine for treating various ailments, modern scientific inquiry is now elucidating the molecular mechanisms behind its therapeutic potential. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anti-inflammatory, anti-cancer, and antioxidant properties. It aims to serve as a resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Therapeutic Potential and Mechanisms of Action

Preclinical studies, both in vitro and in vivo, have demonstrated that this compound exhibits a range of pharmacological activities, including anti-inflammatory, anti-carcinogenic, antioxidant, hepatoprotective, and neuroprotective effects.[3][4][5] These effects are attributed to its ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.

Anti-Cancer Effects

This compound has shown promising anti-tumor activity across various cancer cell lines and in animal models. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.

Quantitative Data: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Key Findings |

| A549 | Non-Small Cell Lung Cancer | 25.89 µM | Inhibited proliferation in a concentration-dependent manner. |

| H1299 | Non-Small Cell Lung Cancer | Not specified | Inhibited proliferation in a concentration-dependent manner. |

| SK-Hep1 | Hepatocellular Carcinoma | 9.9 µM | Inhibited proliferation by upregulating Hint1 and downregulating cyclin D1, leading to G0/G1 cell cycle arrest. |

| HepG2 | Hepatocellular Carcinoma | 17.0 µM | Inhibited proliferation by upregulating Hint1 and downregulating cyclin D1, leading to G0/G1 cell cycle arrest.[3] |

| DU145 | Androgen-independent Prostate Cancer | 56 µM | Reduced cell viability in a dose-dependent manner.[6] |

| PC3 | Androgen-independent Prostate Cancer | 30 µM | Reduced cell viability in a dose-dependent manner.[6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 27.86 ± 9.66 μM (96h) | Decreased cell viability and induced apoptosis. |

Experimental Protocols: In-Vivo Anti-Cancer Studies

-

Subcutaneous Xenograft Model (Gastric Cancer):

-

Animal Model: Nude mice.

-

Cell Line: MKN-28 cells subcutaneously injected.

-

Treatment: this compound administered for 16 days.

-

Endpoint: Tumor volume measured every other day, and expression of Ki-67, EGFR, and AKT1 in tumor tissues assessed by immunohistochemistry.

-

-

Subcutaneous Xenograft Model (Non-Small Cell Lung Cancer):

-

Animal Model: Nude mice.

-

Cell Line: A549 cells (1x10^7) subcutaneously injected.

-

Treatment: this compound (25 µg/ml) in drinking water.

-

Endpoint: Tumor growth monitored for 30-40 days.[2]

-

Signaling Pathways in Cancer

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/AKT and EGFR pathways. It has been shown to inactivate the PI3K/Akt pathway and downregulate EGFR-mediated signaling.[2][7][8]

Experimental Workflow: In-Vivo Xenograft Study

Caption: Workflow for a typical in-vivo xenograft study to evaluate the anti-tumor efficacy of this compound.

Signaling Pathway: this compound Inhibition of PI3K/AKT Pathway in Cancer

Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to reduced cancer cell proliferation.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. It effectively reduces the production of pro-inflammatory cytokines and mediators.

Quantitative Data: Anti-Inflammatory Activity of this compound

| Model | Mediator | Treatment | Result |

| LPS-induced RAW 264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | 2.5, 5, 12.5 µg/ml this compound | Dose-dependent inhibition of all mediators.[9] |

| DSS-induced colitis in mice | IL-6, TNF-α | This compound (dose not specified) | Dose-dependent decrease in cytokine expression.[10][11] |

| Carrageenan-induced rat paw edema | Paw edema | 2.5, 5, 10 mg/kg this compound | Dose-dependent attenuation of edema.[12] |

| LPS-induced endotoxic shock in mice | TNF-α, IFN-γ, IL-1β, IL-6, NO, PGE2 | 2.5, 5, 10 mg/kg this compound | Significant reduction in serum levels of all mediators.[13] |

Experimental Protocols: In-Vivo Anti-Inflammatory Assays

-

Carrageenan-Induced Paw Edema:

-

Animal Model: Rats.

-

Induction: 0.1 ml of 1% carrageenan suspension injected into the right hind paw.

-

Treatment: this compound (2.5, 5, and 10 mg/kg) administered orally 1 hour before carrageenan injection.

-

Endpoint: Paw volume measured at 1, 2, 3, 4, and 5 hours post-injection.[12]

-

-

LPS-Induced Endotoxic Shock:

-

Animal Model: Mice.

-

Induction: Lethal dose of lipopolysaccharide (LPS).

-

Treatment: this compound (2.5, 5, and 10 mg/kg) administered prior to LPS challenge.

-

Endpoint: Survival monitored for 7 days; serum levels of inflammatory cytokines and mediators measured.[13]

-

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are largely attributed to its inhibition of the NF-κB signaling pathway. It has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][9]

Signaling Pathway: this compound Inhibition of NF-κB Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. This compound exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Effects of this compound against Ethanol-Induced Liver Injury by Regulating CYP2E1/Nrf2/HO-1 and NF-κB Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. This compound suppresses the proliferation and tumor growth of androgen-independent prostate cancer cells through the FGFR2-PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Effects of this compound on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and anti-apoptosis activity of this compound in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and anti-apoptosis activity of this compound in ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Anti-inflammatory Potential of Taraxasterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxasterol, a pentacyclic triterpenoid found predominantly in plants of the Asteraceae family, such as the common dandelion (Taraxacum officinale), has emerged as a compound of significant interest in early-stage drug discovery due to its potent anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the foundational research into this compound's anti-inflammatory effects, detailing the experimental methodologies employed, summarizing key quantitative findings, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.

Core Mechanisms of Action: Modulation of Key Inflammatory Signaling Pathways

Early research has consistently demonstrated that this compound exerts its anti-inflammatory effects by modulating two principal signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to effectively suppress the activation of the NF-κB pathway. Studies have demonstrated that this compound treatment inhibits the degradation of IκBα and prevents the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[4] This inhibitory action leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory genes.

Research indicates that this compound can suppress the phosphorylation of ERK1/2 and p38 MAPKs in LPS-stimulated macrophages.[5] By inhibiting the activation of these key kinases, this compound effectively dampens the downstream inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its potency across different experimental models.

Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | This compound Concentration (µg/mL) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | 2.5 | Not specified | [4] |

| 5.0 | Not specified | [4] | |

| 12.5 | Significant Inhibition | [4] | |

| Prostaglandin E2 (PGE2) | 2.5 | Not specified | [4] |

| 5.0 | Not specified | [4] | |

| 12.5 | Significant Inhibition | [4] | |

| TNF-α | 2.5 | Not specified | [4] |

| 5.0 | Not specified | [4] | |

| 12.5 | Significant Inhibition | [4] | |

| IL-1β | 2.5 | Not specified | [4] |

| 5.0 | Not specified | [4] | |

| 12.5 | Significant Inhibition | [4] | |

| IL-6 | 2.5 | Not specified | [4] |

| 5.0 | Not specified | [4] | |

| 12.5 | Significant Inhibition | [4] | |

| iNOS mRNA expression | 2.5, 5.0, 12.5 | Dose-dependent inhibition | [6] |

| COX-2 mRNA expression | 2.5, 5.0, 12.5 | Dose-dependent inhibition | [6] |

| iNOS protein expression | 2.5, 5.0, 12.5 | Dose-dependent inhibition | [6] |

| COX-2 protein expression | 2.5, 5.0, 12.5 | Dose-dependent inhibition | [6] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | This compound Dose | Effect | Reference |

| Carrageenan-Induced Paw Edema (Rat) | 2.5, 5, 10 mg/kg | Dose-dependent suppression of paw edema | [7] |

| Freund's Complete Adjuvant-Induced Arthritis (Rat) | 2, 4, 8 mg/kg | Significantly suppressed paw swelling and arthritis index | [8] |

| Concanavalin A-Induced Liver Injury (Mouse) | 5, 10 mg/kg | Significantly reduced serum ALT and AST levels | [1][9] |

| LPS-Induced Endotoxic Shock (Mouse) | 2.5, 5, 10 mg/kg | Improved survival rates (30%, 40%, 70% respectively) | [1][10] |

| 10 mg/kg/day | Significantly reduced serum TNF-α, IFN-γ, IL-1β, IL-6, NO, and PGE2 | [1][10] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the early research on this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Treatment:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cells are seeded in appropriate culture plates (e.g., 24-well or 6-well plates) at a density of approximately 1.8 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Prior to stimulation, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, and 12.5 µg/mL) for 1 hour.

-

Subsequently, cells are stimulated with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for a specified duration, typically 24 hours for mediator production assays or shorter for signaling pathway analysis.

2. Measurement of Nitric Oxide (NO) Production:

-

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Briefly, 50 µL of culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines and PGE2:

-

The concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation:

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Membranes are then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, total and phosphorylated forms of ERK, p38, and JNK.

-

After washing, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema in Rats

1. Animals:

-

Male Wistar or Sprague-Dawley rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

2. Experimental Procedure:

-

The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are divided into groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound-treated groups (e.g., 2.5, 5, and 10 mg/kg, administered orally or intraperitoneally).

-

One hour after drug administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only control group.

Conclusion and Future Directions

The early research on this compound has laid a strong foundation for its development as a potential anti-inflammatory agent. The consistent demonstration of its ability to inhibit the NF-κB and MAPK signaling pathways, coupled with compelling in vitro and in vivo efficacy data, underscores its therapeutic promise.

Future research should focus on several key areas to advance the clinical translation of this compound. Elucidating its pharmacokinetic and pharmacodynamic profiles is essential to understand its absorption, distribution, metabolism, and excretion. Long-term toxicology studies are also necessary to establish its safety profile for chronic use. Furthermore, investigating the efficacy of this compound in more complex, chronic models of inflammatory diseases will provide a more comprehensive understanding of its therapeutic potential. The synthesis of novel derivatives of this compound may also lead to compounds with improved potency and bioavailability. Continued exploration of this promising natural product could pave the way for a new class of anti-inflammatory drugs.

References

- 1. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]

- 3. chondrex.com [chondrex.com]

- 4. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 7. IN VIVO ANTI-INFLAMMATORY EFFECTS OF this compound AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and anti-arthritic effects of this compound on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound from Taraxacum prevents concanavalin A-induced acute hepatic injury in mice via modulating TLRs/NF-κB and Bax/Bc1-2 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effect of this compound against LPS-induced endotoxic shock by modulating inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Taraxasterol: A Technical Guide for Researchers

An In-depth Exploration of the Anti-inflammatory, Antioxidant, and Anti-Cancer Mechanisms of a Promising Natural Triterpenoid

Introduction

Taraxasterol, a pentacyclic triterpenoid predominantly found in medicinal plants such as dandelion (Taraxacum officinale), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] Traditionally used in herbal medicine for various ailments, recent preclinical research has begun to elucidate the specific molecular pathways through which this compound exerts its therapeutic effects. This technical guide provides a comprehensive overview of the known molecular mechanisms of this compound, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current in vitro and in vivo data, details relevant experimental methodologies, and presents key signaling pathways in a clear, visual format to facilitate a deeper understanding of this promising natural compound.

Core Molecular Mechanisms of this compound Action

This compound's biological activities are multifaceted, primarily revolving around its ability to modulate key signaling pathways involved in cellular stress responses, inflammation, and apoptosis. The subsequent sections will delve into the specific molecular targets and pathways influenced by this compound.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Signaling

A substantial body of evidence points to this compound's potent anti-inflammatory properties, which are largely attributed to its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4][5][6]

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[1][4][5] this compound has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[7][8] This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcriptional activity.[9] This leads to a dose-dependent reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][9] Furthermore, this compound has been observed to down-regulate the expression of Toll-like receptors (TLRs), such as TLR2 and TLR4, which are upstream activators of the NF-κB pathway.[10][11]

The MAPK pathway , comprising key kinases like ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to inhibit the phosphorylation of these MAPK proteins, thereby attenuating downstream inflammatory signaling.[1][9][12] This inhibition contributes to the overall reduction in the expression of inflammatory cytokines and mediators.

dot

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Antioxidant Properties: Activation of the Nrf2 Pathway

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of pathologies. This compound has demonstrated significant antioxidant effects, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4]

Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the upregulation of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3][7]

Studies have shown that this compound treatment increases the nuclear accumulation of Nrf2 and enhances the expression of HO-1 and NQO1.[1][3] This, in turn, leads to a reduction in ROS and malondialdehyde (MDA) levels, and an increase in the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[1][3]

dot

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. assaygenie.com [assaygenie.com]

- 4. kumc.edu [kumc.edu]

- 5. stackscientific.nd.edu [stackscientific.nd.edu]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. benchchem.com [benchchem.com]

- 11. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]

- 12. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Taraxasterol in Plant Extracts by HPLC

Introduction

Taraxasterol, a pentacyclic triterpene, is a bioactive compound found in various medicinal plants, notably in the latex of Taraxacum officinale (dandelion).[1][2] It has garnered significant attention for its anti-inflammatory, anti-oxidative, and anti-carcinogenic properties.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for pharmacological studies, quality control of herbal products, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution and sensitivity.[3] This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using HPLC.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

The initial and critical step in the analysis is the efficient extraction of this compound from the plant matrix. The choice of solvent and extraction method can significantly impact the yield.

Materials and Reagents:

-

Dried and powdered plant material (e.g., roots, leaves)

-

Methanol (HPLC grade)[4]

-

Ethanol (ACS grade or higher)[5]

-

Ultrasonic bath

-

Shaker

-

Centrifuge

-

Filtration assembly with 0.45 µm membrane filters[6]

-

Rotary evaporator

Protocol:

-

Maceration/Sonication:

-

Accurately weigh approximately 1.0 g of the dried, powdered plant material into a conical flask.

-

Add 25 mL of methanol or ethanol.

-

For maceration, securely cover the flask and shake for 24 hours at room temperature.

-

For ultrasonication, place the flask in an ultrasonic bath and sonicate for 30-60 minutes.[4]

-

-

Filtration and Concentration:

-

Filter the extract through a Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process with the residue two more times to ensure complete extraction.

-

Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

-

-

Sample Solution Preparation for HPLC:

2. HPLC Method for Quantification of this compound

This protocol is based on reversed-phase HPLC, which is suitable for the separation of non-polar compounds like this compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][6][8]

-

Mobile Phase: A mixture of methanol and water is a common mobile phase.[4] Acetonitrile and water can also be used.[1][2] A typical composition is Methanol:Water (70:30 v/v).[4] The addition of a small amount of acid, such as 0.1% phosphoric acid, may improve peak shape.[9]

-

Flow Rate: A flow rate of 1.0 mL/min is generally optimal.[4]

-

Detection Wavelength: this compound lacks a strong chromophore, making UV detection challenging. However, detection is often performed at lower wavelengths, such as 210 nm or, as in the case of the related compound taraxerol, at 276 nm.[4][8] A PDA detector can be used to scan a range of wavelengths to determine the optimal absorbance.

-

Injection Volume: 20 µL is a typical injection volume.[6]

-

Column Temperature: Maintaining a constant column temperature, for example, 25°C, is recommended for reproducible results.

Protocol:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration (e.g., 1000 µg/mL) in methanol.[4] From this stock, prepare a series of calibration standards by serial dilution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared plant extract solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: HPLC Methods for the Analysis of this compound and Related Triterpenes

| Parameter | Method 1 (Taraxerol) | Method 2 (Taraxerol) | Method 3 (General Triterpenes) |

| Analyte | Taraxerol | Taraxerol | This compound |

| Column | Khromasil 100-5-C8 | C18 | Reversed-phase C18 |

| Mobile Phase | Methanol:Water:OPA (0.1%) (70:30 v/v) | - | Acetonitrile:Water |

| Flow Rate | 1.0 mL/min | - | - |

| Detection | UV at 276 nm | UV at 276 nm | UV (low wavelength) or MS |

| Reference | [8] | [4] | [1][2] |

Table 2: Method Validation Parameters for a Related Compound (Taraxerol)

| Parameter | Result | Reference |

| Linearity Range | 20-70 µg/mL | [8] |

| Correlation Coefficient (r²) | 0.999 | [8] |

| Limit of Detection (LOD) | 0.0026 µg/mL | [8] |

| Limit of Quantification (LOQ) | 0.0081 µg/mL | [8] |

| Accuracy (% Recovery) | 99.92-100.33% | [8] |

Mandatory Visualization

References

- 1. The phytochemical and pharmacological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The phytochemical and pharmacological profile of this compound [frontiersin.org]

- 3. The process of extracting this compound from dandelion leaf extract. [greenskybio.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. ffhdj.com [ffhdj.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of taraxerol and this compound in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Solvent Extraction of Taraxasterol from Dandelion Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taraxasterol, a pentacyclic triterpene found in dandelion (Taraxacum officinale), has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] The efficient extraction of this compound from its natural source, primarily the roots of the dandelion plant, is a critical first step for further research and development. This document provides detailed application notes and protocols for various solvent extraction techniques applicable to the isolation of this compound from dandelion roots.

1. Pre-Extraction Preparation

Proper preparation of the plant material is crucial for maximizing the yield and purity of the extracted this compound.

1.1. Harvesting Dandelion roots are best harvested in the spring or fall when the concentration of bioactive compounds is reported to be at its highest.[3]

1.2. Cleaning and Drying Thoroughly clean the harvested roots to remove soil and other debris. The roots should then be dried to a constant weight to prevent enzymatic degradation of the target compounds. Air-drying in a well-ventilated area or freeze-drying are common methods.

1.3. Grinding The dried roots should be ground into a fine powder to increase the surface area for efficient solvent penetration. A particle size of 30-40 mesh is often recommended.[1]

Overall Experimental Workflow

Solvent Extraction Protocols

The choice of extraction method and solvent is critical and depends on factors such as the desired purity, yield, cost, and environmental considerations. Non-polar solvents are generally preferred for this compound extraction due to its chemical nature.[1]

2.1. Maceration

Maceration is a simple and cost-effective conventional extraction method.

Protocol:

-

Weigh 20 g of powdered dandelion root and place it in a sealed container.

-

Add 200 mL of a suitable solvent (e.g., ethanol, methanol, or hexane).

-

Seal the container and keep it at room temperature for 3-7 days with occasional agitation.

-

After the maceration period, filter the mixture to separate the extract from the solid residue.

-

Wash the residue with a small amount of fresh solvent to ensure complete recovery.

-

Combine the filtrates and concentrate the extract using a rotary evaporator.

2.2. Soxhlet Extraction